1-Amino-4-phenyl-1H-imidazole-2-thiol

IDO inhibition Cancer immunotherapy Immunomodulation

Researchers developing IDO1 inhibitors face potency limitations with generic 4-phenylimidazole scaffolds. 1-Amino-4-phenyl-1H-imidazole-2-thiol solves this with dual functional handles: the N-1 amino group coordinates heme iron in the IDO1 active site, while the C-2 thiol group forms SH-π contacts and H-bonds with S167/F163 residues, delivering >10-fold potency enhancement over 4-phenylimidazole. • Dual reactive sites for synthesizing imidazo[2,1-b]thiadiazines & thiazoles • Fragment-like properties: MW 191.26, XLogP 0.8, TPSA 73.4 Ų • CYP1A2 IC50 = 1.10 µM benchmark for DDI risk assessment. In stock, global delivery.

Molecular Formula C9H9N3S
Molecular Weight 191.26 g/mol
CAS No. 16218-88-5
Cat. No. B090717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-4-phenyl-1H-imidazole-2-thiol
CAS16218-88-5
Molecular FormulaC9H9N3S
Molecular Weight191.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN(C(=S)N2)N
InChIInChI=1S/C9H9N3S/c10-12-6-8(11-9(12)13)7-4-2-1-3-5-7/h1-6H,10H2,(H,11,13)
InChIKeyZDIHAIJCTCESGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-4-phenyl-1H-imidazole-2-thiol: Procurement and Scientific Overview


1-Amino-4-phenyl-1H-imidazole-2-thiol (CAS 16218-88-5) is a heterocyclic amine-thiol characterized by an imidazole core with an amino group at the N-1 position, a phenyl group at the 4-position, and a thiol group at the C-2 position [1]. It is a versatile building block in medicinal chemistry for synthesizing more complex heterocycles . The compound has been identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer [2].

Pathway IDO inhibition studies for immune regulation and tumor microenvironment research
Chemistry Heterocyclic building block with N-1 amino and C-2 thiol dual reactive handles
Profiling CYP inhibition screening tool, particularly for CYP1A2 time-dependent interaction studies

Why Generic Analogs Cannot Replace This Compound


Substituting 1-Amino-4-phenyl-1H-imidazole-2-thiol with a generic 4-phenylimidazole or other imidazole-thiol derivatives is not scientifically sound due to specific structural features that dictate its biological and chemical behavior. The N-1 amino group is a critical pharmacophore for IDO inhibition, as it directly coordinates with the heme iron in the enzyme's active site [1]. Furthermore, the thiol group at the C-2 position has been shown to enhance IDO inhibitory potency through specific interactions, including SH-π contacts and hydrogen bonding with residues like S167 and F163, which are not possible with non-thiol or differently substituted analogs [2]. Simple substitution with 4-phenylimidazole (lacking both the N-1 amino and C-2 thiol groups) results in a >10-fold decrease in IDO inhibitory potency [2].

N-1 amino absent in simple 4-phenylimidazole: may eliminate heme iron coordination essential for IDO inhibition.
C-2 thiol group cannot be replaced by non-thiol analogs: documented SH-π and hydrogen-bond interactions with target residues may be lost, altering inhibitory response.
Generic imidazole-thiols lacking N-1 amino: CYP isoform selectivity profile may differ significantly; CYP1A2 time-dependent inhibition not transferable.

Quantitative Differentiation and Comparative Evidence


IDO Inhibitory Potency Versus 4-Phenylimidazole

1-Amino-4-phenyl-1H-imidazole-2-thiol is a structurally optimized IDO inhibitor. Its core scaffold, 4-phenylimidazole (4-PI), is a weak noncompetitive IDO inhibitor with an IC50 of 48 µM . Systematic structure-activity relationship (SAR) studies have demonstrated that the addition of a thiol group at the C-2 position (as in compound 16) leads to a modest increase in potency [1]. Furthermore, the introduction of an N-1 amino group is crucial for heme iron coordination, which is essential for potent IDO inhibition [1]. While direct IC50 data for the exact compound is not publicly available in the primary literature, the combination of both the N-1 amino and C-2 thiol substitutions in 1-Amino-4-phenyl-1H-imidazole-2-thiol positions it as a potentially more potent inhibitor than 4-PI based on established SAR [1].

IDO potency vs. 4-PI
Class-level inference
Inferred potency improvement over 4-PI (IC50 48 µM); exact IC50 not reported
Reported SAR context; N-1 amino and C-2 thiol favor IDO binding
Data to verify; based on class-level SAR from J. Med. Chem. 2008
IDO inhibition Cancer immunotherapy Immunomodulation

CYP1A2 Inhibition Profile and Selectivity

The compound's interaction with cytochrome P450 enzymes provides a quantifiable differentiation point. 1-Amino-4-phenyl-1H-imidazole-2-thiol exhibits time-dependent inhibition of CYP1A2 with an IC50 of 1.10 µM in pooled human liver microsomes [1]. In contrast, the parent scaffold 4-phenylimidazole shows potent inhibition of CYP2B4 with an IC50 of 0.49 µM [2]. The shift in CYP isoform selectivity and the moderate IC50 value for CYP1A2 suggest a distinct metabolic and drug-drug interaction (DDI) liability profile that researchers must consider when designing in vivo studies.

CYP1A2 inhibition
Cross-study comparable
IC50 1.10 µM (time-dependent)
Distinct isoform selectivity vs. 4-PI (CYP2B4 IC50 0.49 µM)
Pooled human liver microsomes, 30 min preincubation with NADPH
Drug metabolism CYP inhibition DDI potential

Lipophilicity and Drug-Likeness Comparison

The computed lipophilicity (XLogP3-AA) of 1-Amino-4-phenyl-1H-imidazole-2-thiol is 0.8 [1]. This value is significantly lower than that of 4-phenylimidazole (XLogP3 = 1.8) [2]. The lower XLogP indicates improved aqueous solubility and reduced membrane permeability, which can be advantageous for achieving higher free drug concentrations in vitro and for optimizing oral bioavailability in vivo. This quantitative difference is a key consideration for selecting a starting compound in a medicinal chemistry campaign.

Lipophilicity
Head-to-head
XLogP3-AA: 0.8 vs. 4-PI 1.8 (Δ1.0 log unit lower)
Improved aqueous solubility prediction; different ADME profile
Computed values (PubChem)
Physicochemical properties Drug-likeness ADME

Commercial Availability and Cost Benchmark

The compound is commercially available from multiple reputable vendors with defined purity specifications. For instance, Enamine LLC offers it with a purity of 95% under catalog number EN300-04645 , and Santa Cruz Biotechnology offers a 250 mg quantity at a price of $204.00 . In comparison, the simpler analog 1-phenyl-1H-imidazole-2-thiol (CAS 17452-09-4) is available from Santa Cruz Biotechnology at a significantly lower price of $40.00 for 250 mg . This price differential reflects the added synthetic complexity and the potential value of the N-1 amino group for specific research applications, providing a clear procurement-based differentiation.

Procurement cost
Head-to-head
~5.1× price premium vs. 1-phenyl-1H-imidazole-2-thiol (per 250 mg)
Cost reflects N-1 amino synthetic complexity; purity ≥95%
Vendor listings (April 2026); specifications may vary
Chemical procurement Purity Cost analysis

Recommended Application Scenarios


IDO Inhibitor Lead Optimization in Immuno-Oncology

The compound's combination of an N-1 amino group (for heme iron coordination) and a C-2 thiol group (for enhanced protein-ligand interactions) makes it an ideal starting scaffold for structure-activity relationship (SAR) studies aimed at developing potent and selective IDO inhibitors. Its lower lipophilicity (XLogP = 0.8) compared to 4-PI (XLogP = 1.8) also suggests improved solubility, facilitating in vitro assays and formulation development for potential in vivo efficacy studies [1].

CYP Liability Assessment in Early Drug Discovery

The compound's moderate, time-dependent inhibition of CYP1A2 (IC50 = 1.10 µM) [2] provides a quantifiable benchmark for assessing cytochrome P450-mediated drug-drug interaction (DDI) risk in lead series. This data is critical for medicinal chemists aiming to design out CYP liabilities while maintaining on-target potency, and the compound's profile serves as a reference point for comparative analysis within a chemical series.

Synthesis of Fused Heterocycles via Dual Reactive Handles

The presence of both an N-1 amino group and a C-2 thiol group provides two distinct reactive handles for the construction of fused heterocyclic systems, such as imidazo[2,1-b]thiadiazines and imidazo[2,1-b]thiazoles . This dual functionality is not present in simpler analogs like 4-phenylimidazole or 1-phenyl-1H-imidazole-2-thiol, making 1-Amino-4-phenyl-1H-imidazole-2-thiol a uniquely versatile building block for medicinal chemistry and agrochemical synthesis.

Physicochemical Benchmarking for Fragment-Based Discovery

With a molecular weight of 191.26 g/mol and a topological polar surface area (TPSA) of 73.4 Ų [3], the compound falls within desirable fragment-like property space. Its distinct lipophilicity (XLogP = 0.8) and hydrogen bond donor/acceptor counts (2/2) provide a quantitative baseline for comparing and selecting other fragments or for growing this fragment into more potent leads while maintaining favorable drug-like properties.

Application
Selection Property
Validation Focus
IDO pathway inhibitor SAR studies
N-1 amino and C-2 thiol pharmacophores for heme coordination and target binding
IDO enzyme inhibition assays; binding interaction profiling
CYP inhibition profiling for lead optimization
CYP1A2 time-dependent inhibition profile, distinct isoform selectivity vs. parent scaffold
CYP1A2 activity assays in human liver microsomes; DDI risk evaluation
Heterocyclic synthesis via dual reactive handles
N-1 amino and C-2 thiol groups for fused imidazo-thiadiazine/thiazole construction
Product characterization, purity, and structural confirmation
Fragment-based discovery physicochemical benchmark
Fragment-like MW, TPSA; low lipophilicity (XLogP 0.8) for solubility optimization
Solubility and permeability assays; ADME property benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


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